molecular formula C17H22N4OS B2807691 N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 212074-85-6

N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2807691
CAS No.: 212074-85-6
M. Wt: 330.45
InChI Key: OXXBAORPZNYNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound features a cyclohexylphenyl group attached to an acetamide moiety, with a triazolylsulfanyl substituent

Properties

IUPAC Name

N-(4-cyclohexylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-21-12-18-20-17(21)23-11-16(22)19-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXBAORPZNYNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclohexylphenyl Intermediate: This step involves the alkylation of a phenyl ring with a cyclohexyl group under Friedel-Crafts alkylation conditions.

    Introduction of the Triazole Group: The next step involves the formation of the triazole ring, which can be achieved through a cyclization reaction of appropriate precursors.

    Attachment of the Sulfanyl Group: The triazole ring is then functionalized with a sulfanyl group using thiolation reactions.

    Formation of the Acetamide Moiety: Finally, the acetamide group is introduced through an amidation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the triazole ring or the acetamide moiety.

    Substitution: The phenyl ring and the triazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Scientific Research Applications

N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The overall effect of the compound depends on the specific biological context and the targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-(4-methoxyphenoxy)butanamide
  • N-cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide
  • N-cyclohexyl-4-methoxybenzamide

Uniqueness

N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-cyclohexylphenyl isocyanate with 4-methyl-4H-1,2,4-triazole-3-thiol. The compound's structure can be represented as follows:

C16H20N4S\text{C}_{16}\text{H}_{20}\text{N}_4\text{S}

This compound features a triazole ring, which is known for its diverse biological activities including antifungal and anticancer properties.

Antiproliferative Activity

Research has shown that compounds containing a triazole moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated cytotoxic effects in vitro. A study reported that triazole derivatives could inhibit cell growth in tumor cell lines by inducing apoptosis and disrupting the cell cycle at the G2/M phase .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Cell Cycle Progression : Similar compounds have been shown to block the cell cycle at specific checkpoints, leading to cell death .
  • Disruption of Microtubule Dynamics : The binding affinity to the colchicine site on β-tubulin suggests that this compound may interfere with microtubule formation, which is crucial for mitosis .
  • Antioxidant Activity : Some studies indicate that triazole derivatives possess antioxidant properties that can mitigate oxidative stress in cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeSignificant inhibition of cancer cell growth
Cell Cycle ArrestInduction of G2/M phase arrest
AntioxidantReduction in oxidative stress

Case Study: Anticancer Properties

A notable study evaluated the anticancer properties of various triazole derivatives including this compound. The results indicated that these compounds exhibited IC50 values in the nanomolar range against several cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction and cell cycle arrest at G2/M phase .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, in analogous triazole derivatives, 2-mercapto-4-methyl-4H-1,2,4-triazole is reacted with halogenated acetamide intermediates (e.g., N-(4-cyclohexylphenyl)-2-chloroacetamide) under basic conditions (K₂CO₃ in ethanol) at 70–80°C for 12–24 hours .
  • Optimization : Solvent polarity (e.g., ethanol vs. DMF), stoichiometric ratios (1:1.2 for thiol:haloacetamide), and inert atmospheres (N₂) improve yields. Purity is confirmed via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Peaks for cyclohexyl (δ 1.2–1.8 ppm, multiplet), triazole (δ 8.1–8.3 ppm, singlet), and sulfanyl (δ 3.5–3.7 ppm, singlet) groups .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3300–3400 cm⁻¹) confirm acetamide and triazole moieties .
    • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths (e.g., C-S: 1.78–1.82 Å) and hydrogen-bonding networks (N-H⋯S, R-factor < 0.04) .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexyl vs. aromatic substituents) influence biological activity?

  • Case Study : Replacing the cyclohexyl group with a 4-fluorophenyl moiety (as in ) reduced cytotoxicity against HeLa cells (IC₅₀: 12 μM → 28 μM) but enhanced selectivity for kinase inhibition .
  • Mechanistic Insight : Bulky cyclohexyl groups may hinder target binding but improve metabolic stability. Computational docking (AutoDock Vina) predicts steric clashes with ATP-binding pockets in kinases .

Q. What computational strategies align with experimental data to predict target interactions?

  • Approach :

Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., HIV-1 reverse transcriptase) using AMBER/CHARMM force fields.

QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values (R² > 0.85) .

  • Validation : Compare MD-predicted binding poses with crystallographic data (e.g., hydrogen bonds between triazole and Lys103) .

Q. How can contradictory cytotoxicity data across cell lines (e.g., HEK-293 vs. GMK) be resolved?

  • Analysis Framework :

  • Dose-Response Curves : Test multiple concentrations (1–100 μM) to identify off-target effects at higher doses .
  • Metabolic Profiling : LC-MS/MS assays quantify intracellular accumulation differences (e.g., efflux pump activity in GMK cells) .
    • Case Example : A 3-fold higher IC₅₀ in GMK cells was attributed to P-glycoprotein-mediated efflux, reversible with verapamil co-administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.